molecular formula C11H17NO2 B15061012 3-((Tert-butylamino)(hydroxy)methyl)phenol

3-((Tert-butylamino)(hydroxy)methyl)phenol

Cat. No.: B15061012
M. Wt: 195.26 g/mol
InChI Key: FBLBTCSOWGAGBO-UHFFFAOYSA-N
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Description

3-((Tert-butylamino)(hydroxy)methyl)phenol is an organic compound with the molecular formula C11H17NO2. It is characterized by the presence of a tert-butylamino group, a hydroxyl group, and a phenol ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Tert-butylamino)(hydroxy)methyl)phenol typically involves the reaction of 3-hydroxybenzaldehyde with tert-butylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst to facilitate the reaction. The process involves the formation of an intermediate Schiff base, which is subsequently reduced to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-((Tert-butylamino)(hydroxy)methyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-((Tert-butylamino)(hydroxy)methyl)phenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a bronchodilator and its effects on the central nervous system.

    Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-((Tert-butylamino)(hydroxy)methyl)phenol involves its interaction with specific molecular targets and pathways. It acts on adrenergic receptors, particularly the beta-2 adrenergic receptors, leading to the activation of adenylyl cyclase and increased production of cyclic adenosine monophosphate (cAMP). This results in the relaxation of smooth muscles, particularly in the respiratory tract, making it useful as a bronchodilator .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Tert-butylamino)-1-(4-hydroxy-3-methylphenyl)ethanol
  • 2-(Tert-butylamino)-1-(4-hydroxy-3-methylphenyl)ethanol sulfate
  • 2-(Tert-butylamino)-1-(6-hydroxymethyl-5-hydroxy-2-pyridyl)ethanol acetate

Uniqueness

3-((Tert-butylamino)(hydroxy)methyl)phenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties. Its tert-butylamino group enhances its stability and bioavailability, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

3-[(tert-butylamino)-hydroxymethyl]phenol

InChI

InChI=1S/C11H17NO2/c1-11(2,3)12-10(14)8-5-4-6-9(13)7-8/h4-7,10,12-14H,1-3H3

InChI Key

FBLBTCSOWGAGBO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(C1=CC(=CC=C1)O)O

Origin of Product

United States

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